Acetamide, N-(phenyl-2,3,4,5,6-d5)-
Overview
Description
Acetamide, N-(phenyl-2,3,4,5,6-d5)-, also known as Acetamide, N-(phenyl-2,3,4,5,6-d5)-, is a useful research compound. Its molecular formula is C8H9NO and its molecular weight is 140.19 g/mol. The purity is usually 95%.
The exact mass of the compound Acetamide, N-(phenyl-2,3,4,5,6-d5)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
N-alkyl-N-[(2-alkylchalcogen)phenyl)]acetamides Synthesis and Evaluation
- A study on novel atropisomeric N-alkyl-N-[(2-alkylchalcogen)phenyl)]acetamides explored their synthesis, characterization, and the measurement of the barriers of restricted rotation about the N-aryl bond. The compounds were evaluated for in vitro cytotoxicity against human breast and prostate cancer cell lines, showing selective antiproliferative activity, highlighting their potential in medicinal chemistry for cancer treatment (Ramos et al., 2014).
2-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide Study
- Research on 2-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide detailed its crystallization and molecular structure, contributing to the field of crystallography and offering insights into molecular interactions that could inform drug design and synthesis strategies (Saravanan et al., 2016).
Electronic and Biological Interactions Analysis
- An investigation into N-[4-(Ethylsulfamoyl)phenyl]acetamide explored its structural parameters, electron behavior, and biological properties using computational chemistry methods. The study provided insights into the compound's reactivity and potential biological applications, including its interaction with polar liquids and implications for drug mechanism studies (Bharathy et al., 2021).
Comparative Metabolism of Chloroacetamide Herbicides
- A comparative study on the metabolism of chloroacetamide herbicides in human and rat liver microsomes sheds light on the metabolic pathways involved in the biotransformation of these compounds. This research has implications for understanding the environmental and health impacts of chloroacetamide use in agriculture (Coleman et al., 2000).
Silylated Derivatives of N-(2-hydroxyphenyl)acetamide
- The synthesis and structure of silylated derivatives of N-(2-hydroxyphenyl)acetamide were explored, contributing to the chemistry of silylation reactions and their applications in modifying the physical and chemical properties of compounds for various industrial and pharmaceutical applications (Nikonov et al., 2016).
Safety and Hazards
Acetanilide, the parent compound, should be handled with personal protective equipment/face protection. It is recommended to ensure adequate ventilation, avoid dust formation, ingestion, and inhalation . Specific safety and hazard information for “Acetamide, N-(phenyl-2,3,4,5,6-d5)-” was not found in the search results.
Properties
IUPAC Name |
N-(2,3,4,5,6-pentadeuteriophenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-7(10)9-8-5-3-2-4-6-8/h2-6H,1H3,(H,9,10)/i2D,3D,4D,5D,6D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZERHIULMFGESH-VIQYUKPQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])NC(=O)C)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101302810 | |
Record name | N-(Phenyl-2,3,4,5,6-d5)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101302810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15826-91-2 | |
Record name | N-(Phenyl-2,3,4,5,6-d5)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15826-91-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetamide, N-(phenyl-2,3,4,5,6-d5)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015826912 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetamide, N-(phenyl-2,3,4,5,6-d5)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N-(Phenyl-2,3,4,5,6-d5)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101302810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[2,3,4,5,6-2H5]phenylacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.284 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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